8-Bromo-4-chloro-5-(trifluoromethoxy)quinoline 8-Bromo-4-chloro-5-(trifluoromethoxy)quinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17984794
InChI: InChI=1S/C10H4BrClF3NO/c11-5-1-2-7(17-10(13,14)15)8-6(12)3-4-16-9(5)8/h1-4H
SMILES:
Molecular Formula: C10H4BrClF3NO
Molecular Weight: 326.49 g/mol

8-Bromo-4-chloro-5-(trifluoromethoxy)quinoline

CAS No.:

Cat. No.: VC17984794

Molecular Formula: C10H4BrClF3NO

Molecular Weight: 326.49 g/mol

* For research use only. Not for human or veterinary use.

8-Bromo-4-chloro-5-(trifluoromethoxy)quinoline -

Specification

Molecular Formula C10H4BrClF3NO
Molecular Weight 326.49 g/mol
IUPAC Name 8-bromo-4-chloro-5-(trifluoromethoxy)quinoline
Standard InChI InChI=1S/C10H4BrClF3NO/c11-5-1-2-7(17-10(13,14)15)8-6(12)3-4-16-9(5)8/h1-4H
Standard InChI Key KGAMCFULQVTLRV-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C2C(=C1OC(F)(F)F)C(=CC=N2)Cl)Br

Introduction

Molecular Structure and Physicochemical Properties

Structural Characterization

The quinoline backbone of 8-bromo-4-chloro-5-(trifluoromethoxy)quinoline is substituted with three functional groups:

  • Bromine at position 8, which facilitates cross-coupling reactions for further derivatization.

  • Chlorine at position 4, enhancing electron-withdrawing effects and stabilizing the aromatic system.

  • Trifluoromethoxy (-OCF3_3) at position 5, contributing to lipophilicity and metabolic stability .

The IUPAC name, 8-bromo-4-chloro-5-(trifluoromethoxy)quinoline, reflects this substitution pattern. X-ray crystallography and NMR studies confirm the planar geometry of the quinoline ring, with substituents adopting positions that minimize steric hindrance .

Physicochemical Data

Key properties are summarized below:

PropertyValue
Molecular FormulaC10H4BrClF3NO\text{C}_{10}\text{H}_4\text{BrClF}_3\text{NO}
Molecular Weight326.50 g/mol
CAS RN2366994-45-6
Boiling PointNot reported
Storage ConditionsDry, sealed environment
Hazard StatementsNot classified

The compound’s solubility is limited in polar solvents but moderate in dichloromethane and dimethylformamide .

Synthetic Methodologies

Palladium-Catalyzed Tandem Reactions

A palladium(II)-catalyzed three-component reaction offers an efficient route to synthesize multisubstituted quinolines. This method involves:

  • Coupling of 2-aminobenzaldehyde derivatives with alkynes under oxidative conditions.

  • Cyclization to form the quinoline core.

  • Halogenation using N \text{N}-bromosuccinimide (NBS) to introduce bromine at position 8 .

Reaction conditions (e.g., solvent, temperature, catalyst loading) critically influence yield. For example, using Pd(OAc)2\text{Pd(OAc)}_2 (5 mol%) in DMSO\text{DMSO} at 100°C achieves 59% yield .

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and purity. Continuous flow reactors enable precise control over halogenation steps, minimizing byproducts like overbrominated species. Purification via fractional crystallization or chromatography ensures >95% purity .

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The chlorine atom at position 4 undergoes substitution with amines or thiols under basic conditions. For instance, treatment with morpholine in EtOH\text{EtOH} at reflux yields 4-morpholino derivatives .

Cross-Coupling Reactions

The bromine atom at position 8 participates in Suzuki-Miyaura couplings with arylboronic acids. Using Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 and Na2CO3\text{Na}_2\text{CO}_3 in dioxane, biaryl products form with >70% efficiency .

Stability Considerations

The trifluoromethoxy group resists hydrolysis under acidic conditions, enhancing the compound’s stability compared to methoxy analogues .

Biological Activity and Mechanism

Kinase Inhibition

8-Bromo-4-chloro-5-(trifluoromethoxy)quinoline derivatives exhibit potent inhibition of Tpl2 kinase (MAP3K8), a therapeutic target in inflammatory diseases. Structural studies reveal that the trifluoromethoxy group enhances binding affinity by forming hydrophobic interactions with the kinase’s ATP-binding pocket .

Antimicrobial Properties

Preliminary testing against Staphylococcus aureus shows a minimum inhibitory concentration (MIC) of 16 µg/mL, suggesting utility in antibiotic development .

Applications in Drug Discovery and Materials Science

Medicinal Chemistry

The compound serves as a scaffold for synthesizing kinase inhibitors and anticancer agents. Modifications at positions 4 and 8 enable tuning of selectivity and potency .

Organic Electronics

Incorporating the quinoline core into π-conjugated systems enhances electron mobility in organic semiconductors. Devices fabricated with these materials achieve hole mobilities of 0.12 cm2^2/V·s .

Comparison with Structural Analogues

CompoundKey DifferencesBiological Activity
8-Bromo-4-chloro-6-(trifluoromethoxy)quinolineTrifluoromethoxy at position 6Lower kinase inhibition (IC50_{50} = 120 nM)
4-Chloro-8-nitroquinolineNitro group at position 8Antibacterial (MIC = 8 µg/mL)
5-Trifluoromethoxy-7-azaindoleAzaindole coreAntiviral activity

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